

# Repurposing Niclosamide for Oncology: A Technical Review of Mechanisms and Clinical Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nicousamide |           |
| Cat. No.:            | B1678764    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed oncologic therapy.[1][2] Its pleiotropic anti-cancer effects stem from its ability to modulate multiple, critical oncogenic signaling pathways simultaneously, offering a multi-targeted approach to cancer treatment.[1][2][3] This document provides an indepth technical overview of niclosamide's mechanisms of action, a summary of its preclinical efficacy, a review of its status in clinical trials, and detailed protocols for key experimental assays used in its evaluation.

## **Core Mechanisms of Antineoplastic Activity**

Niclosamide's efficacy is attributed to its function as a mitochondrial uncoupler and its ability to inhibit several key signaling cascades that are frequently dysregulated in cancer.[1][2][3] This multi-pronged attack hinders cancer cell proliferation, survival, and metastasis.

#### Mitochondrial Uncoupling and Metabolic Disruption

The foundational mechanism of niclosamide is its action as a protonophore, which disrupts the mitochondrial proton gradient.[3][4] This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio.[1] The resulting energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular



metabolism, and induces the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[1][3][5]

### **Inhibition of Key Oncogenic Signaling Pathways**

Niclosamide concurrently inhibits multiple signaling pathways crucial for cancer cell growth and survival.

A. Wnt/ $\beta$ -catenin Pathway: This pathway is critical in many cancers for proliferation and stemness. Niclosamide inhibits Wnt/ $\beta$ -catenin signaling through several mechanisms: it promotes the degradation of the LRP6 co-receptor, prevents the accumulation of  $\beta$ -catenin, and has been shown to downregulate the expression of Dishevelled-2 (Dvl2).[3][6][7] This leads to the suppression of downstream target genes like c-Myc and Cyclin D1.[8][9]





Click to download full resolution via product page

**Caption:** Niclosamide's inhibition of the Wnt/β-catenin signaling pathway.

B. STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many tumors, promoting survival and



proliferation. Niclosamide is a potent STAT3 inhibitor, blocking its phosphorylation at Tyr705, which prevents its dimerization and nuclear translocation.[10][11][12] This downregulates anti-apoptotic target genes such as Mcl-1, Bcl-2, and Survivin.[10]



Click to download full resolution via product page







Caption: Niclosamide's inhibition of the STAT3 signaling pathway.

C. mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism that is often hyperactive in cancer.[1] Niclosamide inhibits mTOR signaling, which may occur through two distinct mechanisms: activation of AMPK due to mitochondrial uncoupling and ATP depletion, or by disrupting lysosomal function and causing cytosolic acidification, which indirectly inhibits mTORC1.[1][2][4]





Click to download full resolution via product page

**Caption:** Niclosamide's inhibition of the mTOR signaling pathway via mitochondrial uncoupling.

D. NF-κB Pathway: The NF-κB pathway is a key driver of inflammation and cell survival. Niclosamide suppresses NF-κB signaling by inhibiting the IκB kinase (IKK) complex.[3][13] This



prevents the phosphorylation and subsequent degradation of  $I\kappa B\alpha$ , the inhibitor of NF- $\kappa B$ . As a result, NF- $\kappa B$  (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[13][14]



Click to download full resolution via product page



Caption: Niclosamide's inhibition of the NF-kB signaling pathway.

## **Preclinical Efficacy: In Vitro Studies**

Niclosamide has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are typically in the low micromolar to sub-micromolar range.

Table 1: IC<sub>50</sub> Values of Niclosamide in Various Human Cancer Cell Lines

| Cancer Type                 | Cell Line       | IC50 (μM)  | Assay<br>Duration | Reference |
|-----------------------------|-----------------|------------|-------------------|-----------|
| Hepatocellular<br>Carcinoma | HepG2           | 31.91      | 48h               | [10]      |
| QGY-7703                    | 10.24           | 48h        | [10]              |           |
| SMMC-7721                   | 13.46           | 48h        | [10]              |           |
| Prostate Cancer             | DU145           | < 1.0      | 72h               | [7]       |
| PC-3                        | < 1.0           | 72h        | [7]               |           |
| Breast Cancer               | MDA-MB-231      | < 1.0      | 72h               | [7]       |
| T-47D                       | < 1.0           | 72h        | [7]               |           |
| MCF-7                       | ~1.5            | 48h        | [15]              |           |
| Basal-like Breast<br>Cancer | 2LMP            | 0.44       | -                 | [9]       |
| SUM159                      | 0.33            | -          | [9]               |           |
| HCC1187                     | 1.9             | -          | [9]               |           |
| Acute Myeloid<br>Leukemia   | Various         | 0.18 - 1.0 | 72h               | [13]      |
| General Screen<br>(NCI-60)  | Most Cell Lines | < 1.0      | -                 | [2]       |



Note: IC<sub>50</sub> values can vary based on the specific assay conditions and duration of exposure.

## **Preclinical Efficacy: In Vivo Studies**

Animal xenograft models have corroborated the in vitro findings, showing that niclosamide can significantly inhibit tumor growth and metastasis.

Table 2: Summary of In Vivo Efficacy of Niclosamide



| Cancer Type                               | Animal Model                                     | Treatment                                 | Key Outcomes                                                   | Reference |
|-------------------------------------------|--------------------------------------------------|-------------------------------------------|----------------------------------------------------------------|-----------|
| Acute Myeloid<br>Leukemia                 | Nude mice with<br>HL-60 xenografts               | Niclosamide<br>analog (p-<br>niclosamide) | Significant inhibition of tumor growth via NF-κB suppression.  | [2]       |
| Colon Cancer                              | Mice with intrasplenic colon tumor xenografts    | Niclosamide                               | Significantly reduced liver metastasis formation.              | [2]       |
| Lung Cancer                               | Lung cancer<br>xenografts                        | Niclosamide<br>alone or +<br>radiation    | Overcame radioresistance and suppressed tumor growth.          | [2][11]   |
| Ovarian Cancer                            | Ovarian cancer-<br>initiating cell<br>xenografts | Niclosamide                               | Inhibited tumor formation.                                     | [2]       |
| HER2+ Breast<br>Cancer                    | Xenograft model                                  | Niclosamide +<br>Cisplatin                | Inhibited resistance to cisplatin and suppressed tumor growth. | [16]      |
| Cisplatin-<br>Resistant<br>Ovarian Cancer | SKOV3CR<br>xenografts                            | Niclosamide                               | Effectively inhibited xenograft tumor growth.                  | [17]      |

# **Overcoming Therapeutic Resistance**

A significant application of niclosamide is its ability to overcome resistance to conventional therapies.



- Chemoresistance: Niclosamide has shown synergistic anti-tumor effects when combined with a broad spectrum of chemotherapy drugs, including cisplatin, oxaliplatin, and docetaxel.
   [1][10][18] For instance, it enhances cisplatin-induced apoptosis in hepatocellular and HER2-positive breast cancer cells.[10][16] It can also overcome enzalutamide resistance in prostate cancer.[18]
- Radioresistance: Aberrant activation of the STAT3 pathway is a known mechanism of radioresistance. As a potent STAT3 inhibitor, niclosamide can re-sensitize resistant tumors to radiation therapy, as demonstrated in lung cancer models.[1][11][14]

#### **Clinical Trials and Future Directions**

The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of niclosamide in cancer patients.[14] As of recent data, multiple trials are underway for various cancers, including metastatic castration-resistant prostate cancer and relapsed/refractory acute myeloid leukemia.[3] A recent trial announced its focus on prostate cancer patients who have developed resistance to hormone therapy, combining niclosamide with enzalutamide.[19][20] These trials are often exploring niclosamide in combination with standard-of-care treatments.[3][21]

A major hurdle for clinical application is niclosamide's poor bioavailability and solubility.[3] Current research is focused on developing novel formulations, such as niclosamide ethanolamine (NEN) and nanotechnology-based delivery systems, to improve its pharmacokinetic profile.[1][3]

## **Key Experimental Protocols**

The following are generalized methodologies for key experiments used to characterize the anticancer effects of niclosamide.

### **General Experimental Workflow**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. Antineoplastic mechanisms of niclosamide in acute myelogenous leukemia stem cells: inactivation of the NF-kappaB pathway and generation of reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6
   Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 7. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. The magic bullet: Niclosamide PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anthelminthic niclosamide inhibits tumor growth and invasion in cisplatin-resistant human epidermal growth factor receptor 2-positive breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Niclosamide (NA) overcomes cisplatin resistance in human ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. First Clinical Trial of Niclosamide-Based Metabolic Anticancer Drug Targets Hormone-Resistant Prostate Cancer [synapse.patsnap.com]
- 20. ADM Korea Announces Niclosamide-based Metabolic Anticancer Drug's First Clinical Trial Target as 'Prostate Cancer Patients Resistant to Hormone Therapy' - BioSpace [biospace.com]
- 21. Combination of niclosamide and current therapies to overcome resistance for cancer: New frontiers for an old drug PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Repurposing Niclosamide for Oncology: A Technical Review of Mechanisms and Clinical Potential]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1678764#review-of-niclosamide-repurposing-for-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com